molecular formula C9H20Cl2N2 B8215234 Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride

Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride

Cat. No.: B8215234
M. Wt: 227.17 g/mol
InChI Key: CXHPHCHNTQQIFN-UHFFFAOYSA-N
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Description

Bicyclo[322]nonane-1,5-diamine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂ It is a bicyclic amine that features a unique bicyclo[322]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride typically involves the construction of the bicyclic framework followed by the introduction of amine groups. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or other electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a wide range of substituted bicyclo[3.2.2]nonane derivatives .

Scientific Research Applications

Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[3.3.1]nonane derivatives
  • Bicyclo[2.2.2]octane derivatives
  • Bicyclo[3.2.1]octane derivatives

Uniqueness

Bicyclo[3.2.2]nonane-1,5-diamine dihydrochloride is unique due to its specific bicyclic structure and the presence of two amine groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

bicyclo[3.2.2]nonane-1,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(11,6-4-8)7-5-8;;/h1-7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHPHCHNTQQIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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